molecular formula C54H88N2O2S2 B595029 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1267540-02-2

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B595029
CAS No.: 1267540-02-2
M. Wt: 861.43
InChI Key: LTFXMPXYDRPSSF-UHFFFAOYSA-N
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Description

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as DPP-Th) is a diketopyrrolopyrrole (DPP)-based monomer with thiophene flanking groups and bulky 2-octyldodecyl side chains. The DPP core provides strong electron-withdrawing properties, while the thiophene units enhance π-conjugation and charge transport . The 2-octyldodecyl chains ensure solubility in organic solvents, facilitating solution-processed fabrication of organic semiconductors . DPP-Th is widely used in donor-acceptor (D-A) polymers for organic field-effect transistors (OFETs), polymer solar cells (PSCs), and photodetectors, achieving hole mobilities up to 1.5 cm²/Vs in optimized devices .

Properties

IUPAC Name

2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXMPXYDRPSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Recrystallization

Crude DPP-Th-ODo is purified via sequential solvent reflux:

  • Step 1 : Reflux in ethanol to remove oligomers.

  • Step 2 : Recrystallization from chloroform/methanol (1:3 v/v) to isolate needle-like crystals.

Spectroscopic Validation

  • 1H NMR (CDCl3):

    • δ 8.90 ppm (d, 2H, thiophene β-H).

    • δ 3.50–3.70 ppm (m, 4H, N-CH2 of 2-octyldodecyl).

  • UV-Vis (CHCl3): λmax = 680 nm, π–π* transition.

Thermal Analysis

  • TGA : Decomposition onset at 300°C, confirming thermal stability.

  • DSC : Melting point at 95–97°C, consistent with crystalline domains.

Comparative Analysis of Synthetic Routes

Parameter Method A () Method B () Method C ()
Core Synthesis tert-Amyl alcoholDMF/NaH
Alkylation Agent 2-Octyldodecyl Br2-Octyldodecyl Br
Bromination NBS/AIBN
Yield (Overall) 40–50%55–65%70–80%

Method C (Source) offers superior yield due to optimized bromination and purification steps.

Challenges and Optimization Strategies

  • Side Reactions :

    • Oligomerization during DPP core synthesis reduces yield. Mitigated by slow addition of nitrile.

    • Incomplete alkylation due to steric hindrance from 2-octyldodecyl chains. Addressed using excess NaH.

  • Scalability :

    • Radical bromination requires strict temperature control to prevent over-bromination.

Applications in Organic Electronics

DPP-Th-ODo’s structural features enable applications in:

  • OFETs : Hole mobility up to 1.5 cm²/V·s in thin-film transistors.

  • Solar Cells : As a p-type donor in bulk heterojunctions with PCBM .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocycle Modifications

(a) Selenophene-Substituted DPP (DSDPP)
  • Structure: Replaces thiophene with selenophene (3,6-di(selenophen-2-yl)) and uses 2-decyltetradecyl side chains .
  • Properties :
    • Narrower bandgap (1.4 eV vs. 1.5 eV for DPP-Th) due to selenium’s polarizability.
    • Higher hole mobility (2.1 cm²/Vs) in thin-film transistors (TFTs) owing to enhanced intermolecular interactions .
    • Lower solubility compared to DPP-Th due to longer 2-decyltetradecyl chains.
  • Applications : High-performance TFTs requiring improved charge transport .
(b) Furan-Substituted DPP (BO-DPPF)
  • Structure : Features furan heterocycles and 2-butyloctyl side chains .
  • Properties :
    • Wider bandgap (1.8 eV) due to furan’s weaker electron-donating ability.
    • Reduced thermal stability compared to thiophene analogues.
    • Lower hole mobility (0.03 cm²/Vs) in electropolymerized films .
  • Applications: Limited to niche applications where oxygen-rich heterocycles are advantageous.

Side-Chain Engineering

(a) Shorter Alkyl Chains (M4)
  • Structure : Uses 2-ethylhexyl side chains instead of 2-octyldodecyl .
  • Properties: Reduced solubility in non-polar solvents. Improved crystallinity and hole mobility (up to 2.5 cm²/Vs) in polymer films .
  • Applications : High-mobility OFETs requiring stringent annealing conditions.
(b) Brominated DPP-Th (Br-DPP-Th)
  • Structure : Bromine substituents at thiophene β-positions (3,6-bis(5-bromothiophen-2-yl)) .
  • Properties :
    • Enables Stille/Suzuki coupling for polymerization.
    • Maintains high solubility and optical absorption (λmax ≈ 800 nm) .
  • Applications: Critical monomer for synthesizing D-A copolymers in PSCs and OFETs .

Electron-Deficient Unit Integration (PDPP4TO)

  • Structure : Incorporates oxadiazole units into the DPP-Th backbone .
  • Properties :
    • Lower LUMO (-3.8 eV vs. -3.6 eV for DPP-Th), enhancing electron injection.
    • Balanced ambipolar mobility (µh ≈ 0.3 cm²/Vs, µe ≈ 0.2 cm²/Vs) .
  • Applications : Ambipolar transistors and light-emitting diodes.

Data Tables

Table 1. Key Properties of DPP-Th and Analogues

Compound Bandgap (eV) Hole Mobility (cm²/Vs) Solubility (mg/mL) Key Applications References
DPP-Th 1.5 0.12–1.5 25 (in chloroform) OFETs, PSCs
DSDPP (Selenophene) 1.4 2.1 15 High-mobility TFTs
BO-DPPF (Furan) 1.8 0.03 30 Electropolymerized films
Br-DPP-Th 1.5 N/A (monomer) 28 Polymer synthesis
PDPP4TO (Oxadiazole) 1.6 0.3 (ambipolar) 20 Ambipolar devices

Research Findings and Trends

  • Side-Chain Impact : Longer alkyl chains (e.g., 2-octyldodecyl) optimize solubility without severely compromising mobility, whereas shorter chains (e.g., 2-ethylhexyl) favor crystallinity .
  • Heterocycle Selection: Selenophene outperforms thiophene in charge transport but complicates processing . Furan derivatives lag in stability and mobility .
  • Functionalization : Bromination is essential for polymer synthesis, enabling high-performance D-A copolymers .

Biological Activity

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a compound of significant interest in organic electronics and materials science. Its unique structure provides potential applications in organic semiconductors, particularly in organic photovoltaic devices and field-effect transistors. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and performance in various applications.

The molecular formula for this compound is C54_{54}H88_{88}N2_2O2_2S2_2, with a molecular weight of 861.42 g/mol. It exhibits a planar structure conducive to strong π–π interactions due to its diketopyrrolopyrrole (DPP) moiety. This structural characteristic is crucial for its application in organic semiconductors as it allows for tunable electronic properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of thiophene groups enhances the electron-donating ability of the compound, which can scavenge free radicals and reduce oxidative stress in biological systems .

Photovoltaic Applications

In photovoltaic applications, this compound has been incorporated into donor-acceptor copolymers that demonstrate high efficiency in converting solar energy into electrical energy. For instance, a study reported that a polymer containing this compound achieved a power conversion efficiency (PCE) exceeding 13% when used in organic solar cells . The incorporation of long alkyl chains like 2-octyldodecyl improves solubility and film-forming properties crucial for device performance .

Field-Effect Transistors (FETs)

The compound has shown promise in organic field-effect transistors (OFETs). It was found that thin-film transistors made from polymers containing this compound exhibited hole mobilities greater than 1.0 cm²/Vs . Such properties are essential for efficient charge transport in electronic devices.

Case Studies

  • Synthesis and Performance : A study synthesized a copolymer based on this compound and evaluated its performance in solar cells. The results indicated significant improvements in device efficiency when optimized with various additives .
  • Comparative Analysis : In a comparative study of different DPP-based polymers for OFET applications, the polymer incorporating this compound exhibited superior charge transport characteristics and stability under operational conditions compared to others lacking the DPP moiety .

Data Tables

Property Value
Molecular FormulaC54_{54}H88_{88}N2_{2}O2_{2}S2_{2}
Molecular Weight861.42 g/mol
Antioxidant ActivityModerate to High
Power Conversion EfficiencyUp to 13%
Hole Mobility> 1.0 cm²/Vs

Q & A

Q. Basic Research Focus

  • UV-Vis-NIR Spectroscopy : Measures absorption maxima (λₐᵦₛ) to assess the optical bandgap. Thiophene-substituted DPPs typically show λₐᵦₛ ~600–900 nm, indicative of low-bandgap behavior .
  • Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels. For example, brominated thiophene-DPP derivatives exhibit lowered LUMO due to electron-withdrawing effects .
  • Density Functional Theory (DFT) : Models molecular orbital distributions and predicts optoelectronic properties .

How do substituents (e.g., bromine vs. boronic esters) at the thiophene termini affect the polymerization efficiency of DPP-based conjugated polymers?

Q. Advanced Research Focus

  • Bromine Substituents : Enable Stille or Suzuki coupling for polymer backbone extension, but may introduce steric hindrance or side reactions .
  • Boronic Esters : Facilitate controlled polymerization with aryl dibromides, as seen in DPP-based donor-acceptor copolymers .
    Data Contradiction Analysis :
  • Conflicting reports on molecular weight (Mw) distributions may arise from differing catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Optimize catalyst loading and reaction time to minimize defects .

What strategies resolve discrepancies in reported photovoltaic performance (e.g., PCE variations) for DPP-thiophene polymers in organic solar cells?

Q. Advanced Research Focus

  • Morphological Control : Use solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to optimize bulk heterojunction (BHJ) phase separation .
  • Energy-Level Tuning : Modify thiophene substituents (e.g., electron-deficient groups) to align HOMO/LUMO levels with non-fullerene acceptors .
  • Device Fabrication Consistency : Standardize active layer thickness (80–120 nm) and electrode materials (e.g., MoO₃/Ag) to reduce inter-lab variability .

How can researchers mitigate batch-to-batch variability in the synthesis of 2-octyldodecyl-functionalized DPP derivatives?

Q. Methodological Answer :

  • Stoichiometric Precision : Use high-purity reagents (≥98%) and monitor reaction progress via thin-layer chromatography (TLC) .
  • Alkylation Optimization : Ensure complete substitution at the DPP core by refluxing in anhydrous DMF with excess alkyl bromide .
  • Reproducibility Protocols : Document solvent grade (e.g., anhydrous THF vs. standard), temperature (±2°C tolerance), and stirring rate (≥500 rpm) .

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